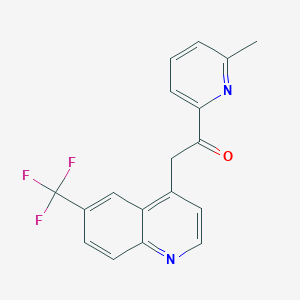
1-(6-Methylpyridin-2-yl)-2-(6-(trifluoromethyl)quinolin-4-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(6-Methylpyridin-2-yl)-2-(6-(trifluoromethyl)quinolin-4-yl)ethanone is a complex organic compound that features a unique combination of pyridine and quinoline rings
準備方法
The synthesis of 1-(6-Methylpyridin-2-yl)-2-(6-(trifluoromethyl)quinolin-4-yl)ethanone typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyridine Ring: Starting with a suitable precursor, the pyridine ring is synthesized through a series of reactions such as cyclization and functional group modifications.
Quinoline Ring Synthesis: The quinoline ring is prepared separately, often involving Friedländer synthesis, which combines aniline derivatives with ketones.
Coupling Reaction: The pyridine and quinoline rings are then coupled using a cross-coupling reaction, such as Suzuki or Heck coupling, under specific conditions to form the final compound.
Purification: The final product is purified using techniques like column chromatography or recrystallization to achieve the desired purity.
Industrial production methods may involve optimizing these steps for large-scale synthesis, ensuring cost-effectiveness and high yield.
化学反応の分析
1-(6-Methylpyridin-2-yl)-2-(6-(trifluoromethyl)quinolin-4-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into reduced forms.
Substitution: The trifluoromethyl and methyl groups can undergo substitution reactions with nucleophiles or electrophiles under appropriate conditions.
Coupling Reactions: The compound can participate in further coupling reactions to form more complex molecules.
Common reagents and conditions used in these reactions include organic solvents, catalysts like palladium or platinum, and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
1-(6-Methylpyridin-2-yl)-2-(6-(trifluoromethyl)quinolin-4-yl)ethanone has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 1-(6-Methylpyridin-2-yl)-2-(6-(trifluoromethyl)quinolin-4-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
1-(6-Methylpyridin-2-yl)-2-(6-(trifluoromethyl)quinolin-4-yl)ethanone can be compared with other similar compounds, such as:
1-(6-Methylpyridin-2-yl)-2-(6-chloroquinolin-4-yl)ethanone: This compound has a chloro group instead of a trifluoromethyl group, leading to different chemical properties and reactivity.
1-(6-Methylpyridin-2-yl)-2-(6-methoxyquinolin-4-yl)ethanone: The presence of a methoxy group affects its solubility and potential biological activities.
1-(6-Methylpyridin-2-yl)-2-(6-nitroquinolin-4-yl)ethanone: The nitro group introduces different electronic effects, influencing its reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
特性
分子式 |
C18H13F3N2O |
|---|---|
分子量 |
330.3 g/mol |
IUPAC名 |
1-(6-methylpyridin-2-yl)-2-[6-(trifluoromethyl)quinolin-4-yl]ethanone |
InChI |
InChI=1S/C18H13F3N2O/c1-11-3-2-4-16(23-11)17(24)9-12-7-8-22-15-6-5-13(10-14(12)15)18(19,20)21/h2-8,10H,9H2,1H3 |
InChIキー |
FFZUNUMDJGRUFS-UHFFFAOYSA-N |
正規SMILES |
CC1=NC(=CC=C1)C(=O)CC2=C3C=C(C=CC3=NC=C2)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1R)-(2'-(Dimethylamino)-5,5',6,6',7,7',8,8'-octahydro-[1,1'-binaphthalen]-2-yl)di-p-tolylphosphine oxide](/img/structure/B12872850.png)
![2-(Bromomethyl)-6-fluorobenzo[d]oxazole](/img/structure/B12872857.png)
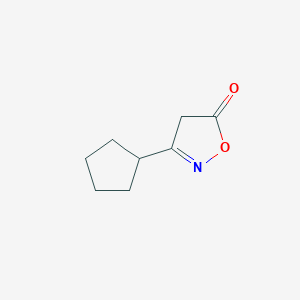

![2-(Furan-3-yl)-1H-benzo[d]imidazol-1-ol](/img/structure/B12872871.png)
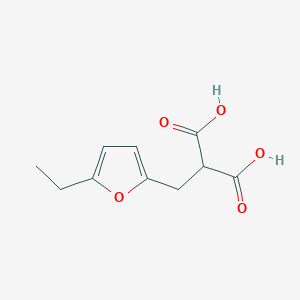
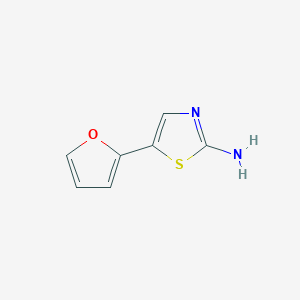
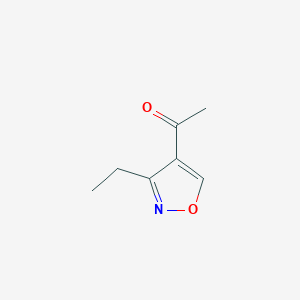
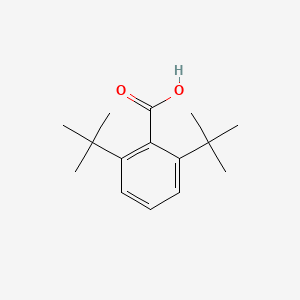
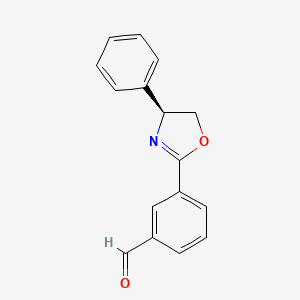
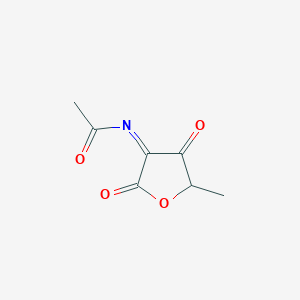
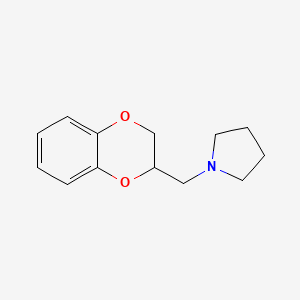

![3-(1-Ethylpiperidin-4-yl)-1,2,4,5-tetrahydropyrrolo[2,3-c]pyrazole](/img/structure/B12872941.png)
